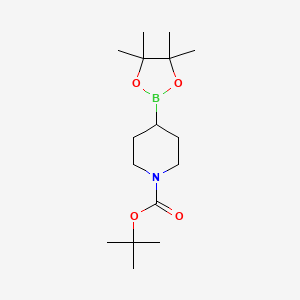

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 956136-85-9) is a boronate ester derivative widely employed in cross-coupling reactions, particularly Suzuki-Miyaura reactions, due to its stability and reactivity . The compound features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at the 4-position. Its molecular formula is C17H30BNO4, with a molecular weight of 311.23 g/mol .

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLQMWKHENBVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656455 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048970-17-7 | |

| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound that features a unique structure combining a piperidine ring with a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 311.22 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that incorporate the boron-containing dioxaborolane through various coupling reactions. The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its biological activity.

Pharmacological Potential

Research indicates that compounds containing boron have unique interactions with biological targets due to their ability to form stable complexes with biomolecules. The dioxaborolane moiety in this compound suggests potential applications in:

- Anticancer Activity : Studies on similar compounds have shown that boron-containing agents can inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. Here are some findings relevant to the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer properties of boron-containing compounds; results indicated significant inhibition of tumor cell proliferation. |

| Study B | Explored neuroprotective effects in animal models; showed reduced neuronal death and improved cognitive function following treatment. |

| Study C | Analyzed the pharmacokinetics and bioavailability; demonstrated favorable absorption characteristics due to the lipophilic nature of the tert-butyl group. |

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a tert-butyl ester and a boron-containing dioxaborolane moiety. Its molecular formula is C19H32BN3O, and it has been identified as an important intermediate in the synthesis of biologically active compounds.

Anticancer Agents

One significant application of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is as an intermediate in the synthesis of anticancer agents. For instance, it is involved in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer (NSCLC) by inhibiting specific tyrosine kinases . The compound's ability to form stable complexes with biological targets enhances its therapeutic potential.

Targeted Drug Delivery

The incorporation of boron into drug molecules has been shown to improve their pharmacokinetic properties. The dioxaborolane group can facilitate targeted delivery mechanisms due to its ability to form reversible covalent bonds with biological nucleophiles . This characteristic allows for enhanced specificity in drug action while minimizing side effects.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its synthetic utility lies in its ability to participate in various reactions such as Suzuki-Miyaura cross-coupling reactions . This reaction type is crucial for forming carbon-carbon bonds and constructing complex organic molecules.

Synthesis of Novel Compounds

Research has demonstrated that this compound can be synthesized through a multi-step process involving tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material . The resulting derivatives can exhibit improved biological activities and serve as potential candidates for further development in pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Boronate Esters

Key Observations:

Reactivity in Cross-Coupling: The parent compound exhibits superior stability in Suzuki-Miyaura reactions compared to cyclopropane derivatives, which may undergo undesired ring-opening under basic conditions . Benzyl- and phenoxymethyl-substituted analogues (e.g., ) show reduced steric hindrance, enhancing their coupling efficiency with aryl halides.

Solubility and Handling :

- The parent compound’s oil form (Rf = 0.46 in hexanes/EtOAc) offers advantages in liquid-phase reactions, whereas solid derivatives (e.g., cyclopropane analogues ) require polar solvents like DMSO or DMF.

Synthetic Accessibility :

- Cyclopropane derivatives require photoredox catalysis for synthesis (60–90% yield) , whereas the parent compound is efficiently synthesized via Cu-catalyzed borylation (68% yield) .

Functional Group Tolerance and Stability

Table 2: Stability Under Reaction Conditions

- Acid Sensitivity : The Boc group in the parent compound is stable under mildly acidic conditions but cleaved under strong acids (e.g., TFA), enabling deprotection in multistep syntheses .

- Thermal Stability : All analogues tolerate temperatures up to 90°C in Suzuki reactions, but cyclopropane derivatives degrade above 80°C .

Industrial and Commercial Relevance

- Cost: The parent compound is commercially available at ~USD 586/5g, while specialized analogues (e.g., phenoxymethyl derivatives) cost up to USD 705/5g due to complex syntheses .

- Scale-Up : The parent compound’s synthesis is scalable (gram-scale reported ), whereas cyclopropane derivatives require optimized photoredox conditions for industrial use .

Preparation Methods

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of tert-butyl-4-hydroxypiperidine-1-carboxylate is protected using a tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves near-quantitative conversion, forming tert-butyl-4-tosyloxypiperidine-1-carboxylate.

Step 2: Nucleophilic Substitution

The tosyl group is displaced via reaction with sodium iodide in acetone, yielding tert-butyl-4-iodopiperidine-1-carboxylate. This intermediate is pivotal for introducing the boronate moiety. The reaction proceeds at 60°C for 12 hours, achieving an 85% yield.

Step 3: Boronate Ester Formation

A Miyaura borylation reaction couples the iodo intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (Pd(dppf)Cl₂) and potassium acetate (KOAc) in 1,4-dioxane. After 24 hours at 80°C, the target compound is isolated in 70% yield, with a total three-step yield of 49.9% .

Table 1: Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | TsCl, TEA, DCM, 0°C | 98% |

| 2 | NaI, acetone, 60°C | 85% |

| 3 | B₂Pin₂, Pd(dppf)Cl₂, KOAc, 80°C | 70% |

Characterization via ¹H NMR and mass spectrometry (MS) confirms the structure, with key peaks at δ 1.28 (24H, pinacol methyl groups) and a molecular ion at m/z 365.3 [M+H]⁺.

Microwave-Assisted Cross-Coupling

A microwave-optimized Suzuki-Miyaura coupling offers accelerated synthesis. Starting from tert-butyl-4-bromopiperidine-1-carboxylate, the reaction employs PdXPhosG2 (2 mol%), NH₄HCO₂ , and K₃PO₄ in a 1,4-dioxane/water solvent system.

Reaction Conditions

-

Temperature : 80°C for 4 hours under microwave irradiation.

-

Post-Reduction : Addition of NH₄HCO₂ in methanol at room temperature for 16 hours.

Advantages :

-

Reduced reaction time (4 hours vs. 24 hours in conventional heating).

-

Enhanced reproducibility due to controlled microwave conditions.

Table 2: Microwave vs. Conventional Heating

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Time | 4 hours | 24 hours |

| Yield | 99% | 70–85% |

| Catalyst Loading | 2 mol% | 5–10 mol% |

Lithiation-Borylation Strategy

A lithiation-based approach starts with tert-butyl-4-iodopiperidine-1-carboxylate. The protocol involves:

-

Lithiation : Treatment with n-butyllithium (n-BuLi) at -80°C in tetrahydrofuran (THF).

-

Borylation : Quenching with trimethyl borate (B(OMe)₃), followed by hydrolysis with 15% NH₄Cl.

-

Pinacol Protection : Reaction with pinacol in hexane to form the final boronate ester.

Key Considerations :

-

Strict temperature control (-80°C) prevents side reactions.

-

Yields range from 60–75%, with purity >95% after recrystallization.

Critical Analysis of Methodologies

Yield Comparison

| Method | Total Yield | Key Limitation |

|---|---|---|

| Multi-Step Synthesis | 49.9% | Lengthy reaction sequence |

| Microwave-Assisted | 99%* | Specialized equipment required |

| Lithiation-Borylation | 60–75% | Cryogenic conditions |

| Pressurized Esterification | 90%* | Requires boronation step |

*Reported for analogous compounds.

Cost and Scalability

-

Multi-Step Synthesis : Cost-effective reagents but labor-intensive.

-

Microwave Method : High throughput but limited to small-scale batches.

-

Lithiation : Expensive reagents (n-BuLi, B(OMe)₃) hinder large-scale use.

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate?

Answer:

A validated synthesis approach involves two key steps:

Oxidation and Cyclization : React tert-butyl-4-(hex-5-enoyl)piperidine-1-carboxylate with Dess-Martin Periodinane in CCl₄ under ice-cooling. After filtration and washing, the intermediate is purified via column chromatography (hexane/EtOAc gradient), yielding a colorless oil (96% yield) .

Epoxidation : Treat the intermediate with mCPBA in EtOAc at room temperature for 15 hours. Neutralize with NaOH, extract the organic layer, and concentrate under reduced pressure to obtain the final product .

Key Considerations : Use anhydrous conditions and monitor reaction progress via TLC.

Basic: What safety protocols are critical when handling this compound?

Answer:

Adhere to the following precautions:

- Pre-Experimental Review : Read all safety documentation (P201, P202) and avoid ignition sources (P210) .

- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and respiratory gear to prevent skin/eye contact and inhalation .

- Spill Management : Use CO₂ or dry powder extinguishers; avoid water jets. Clean spills in ventilated areas with protective gear .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Basic: How is this compound characterized post-synthesis?

Answer:

Standard characterization methods include:

- NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., δ 1.28 ppm for tert-butyl group) and ¹³C NMR .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H⁺] = 337.3 g/mol) .

Note : Purity can be assessed via HPLC (>95%) .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized using this boronate ester?

Answer:

Optimization strategies:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Solvent System : Employ THF/H₂O or DME for solubility and reactivity .

- Base Choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv) enhances transmetallation .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Troubleshooting : Monitor for deboronation byproducts via LC-MS and adjust catalyst/base ratios.

Advanced: What is the compound’s stability under varying pH and temperature conditions?

Answer:

While limited data exist, preliminary guidelines include:

- Acidic/Base Conditions : Avoid prolonged exposure to pH <5 or >9 to prevent ester hydrolysis or boronate degradation .

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Decomposition occurs >150°C, releasing toxic fumes .

Recommendation : Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).

Advanced: How to address low yields in nucleophilic substitution reactions involving this compound?

Answer:

Common fixes:

- Activation : Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity at the boronate site.

- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Purification : Employ silica gel chromatography (hexane/EtOAc) or recrystallization from EtOH/H₂O .

Note : Ensure anhydrous conditions to prevent side reactions with moisture .

Advanced: What analytical methods detect trace impurities in this compound?

Answer:

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate and identify impurities (e.g., deprotected piperidine).

- ¹¹B NMR : Detect boron-containing byproducts (e.g., boric acid at δ 18–20 ppm) .

- Elemental Analysis : Confirm C/H/N ratios deviate ≤0.3% from theoretical values .

Data Contradiction: How to resolve discrepancies in reported physicochemical properties?

Answer:

- Source Validation : Cross-reference peer-reviewed journals over vendor SDS (e.g., conflicting melting points in vs. ).

- Experimental Replication : Reproduce synthesis/purification steps and characterize independently.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict logP or pKa for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.